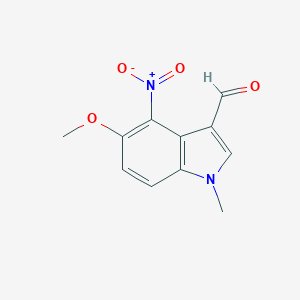

(S)-2-((tert-butoxycarbonyl)amino)-3,3-diméthylbutanoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

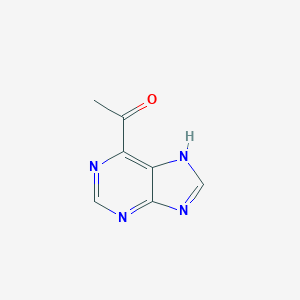

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate” is a derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also known as (2S)- (3-Hydroxy-1-adamantanyl) (tert-butoxycarbonylamino)acetic acid .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis

The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .Applications De Recherche Scientifique

Synthèse des peptides

Le composé est utilisé dans la synthèse des peptides . Le groupe tert-butoxycarbonyl (Boc) est un groupe protecteur utilisé dans la synthèse des peptides. Il empêche la formation de liaisons peptidiques indésirables au niveau du groupe amine pendant le processus de synthèse .

Préparation de peptides photoactifs

Le composé est utilisé dans la préparation de peptides photoactifs . Ces peptides ont des structures moléculaires contrôlables par la lumière, qui peuvent être utilisées pour créer des médicaments intelligents et des systèmes supramoléculaires sensibles à la lumière .

Synthèse d'acides aminés diaryléthène

Le composé est utilisé dans la synthèse d'acides aminés diaryléthène . Le diaryléthène est une entité photochrome qui peut subir une commutation induite par la lumière vers un autre isomère ou espèce chimique . Cette propriété la rend utile dans la conception de peptides photosensibles .

Production de liquides ioniques à température ambiante

Le composé est utilisé dans la production de liquides ioniques à température ambiante . Ces liquides ioniques sont dérivés d'acides aminés protégés par le tert-butoxycarbonyl (Boc-AAILs) disponibles dans le commerce et peuvent être utilisés comme matières premières dans la synthèse des dipeptides .

5. Synthèse d'analogues modifiés d'inhibiteurs de la protéase du VHC Le composé est utilisé dans la synthèse d'analogues modifiés d'inhibiteurs de la protéase du VHC

Orientations Futures

The future directions for this compound could involve expanding the applicability of AAILs in organic synthesis. This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) and using them as starting materials in dipeptide synthesis .

Mécanisme D'action

Target of Action

The compound, also known as “L-Valine, n-[(1,1-dimethylethoxy)carbonyl]-3-methyl-, methyl ester”, is a tert-butoxycarbonyl (Boc)-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids, particularly those involved in peptide synthesis .

Mode of Action

The compound acts as a starting material in dipeptide synthesis . The Boc group serves as a protective group for the amino acid, preventing unwanted reactions during synthesis due to the amino acid’s multiple reactive groups . The Boc group can be removed under acidic conditions, a process known as deprotection , allowing the amino acid to participate in peptide bond formation .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . It is used as a starting material in the synthesis of dipeptides, which are small proteins composed of two amino acids linked by a peptide bond . The synthesis of dipeptides is a crucial step in protein synthesis, a fundamental biological process.

Pharmacokinetics

Amino acids are generally well-absorbed and distributed throughout the body, where they can be metabolized and eventually excreted .

Result of Action

The primary result of the compound’s action is the formation of dipeptides . Dipeptides play various roles in biological systems, including serving as building blocks for larger proteins, participating in cell signaling, and acting as precursors for bioactive molecules .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound is miscible in certain solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but immiscible in others like diethyl ether, ethyl acetate, and hexane . This solubility profile can affect the compound’s reactivity and stability, and thus its efficacy in peptide synthesis .

Analyse Biochimique

Biochemical Properties

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, including peptidases and proteases, which are responsible for cleaving peptide bonds. The compound’s tert-butoxycarbonyl group protects the amino group from reacting prematurely, allowing for controlled synthesis of peptides. Additionally, it can interact with coupling reagents such as N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide, enhancing amide formation without the need for a base .

Cellular Effects

The effects of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate on cells and cellular processes are primarily related to its role in peptide synthesis. By protecting the amino group, it ensures that peptides are synthesized accurately, which is essential for proper cell function. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the production of specific peptides and proteins required for these processes. The accurate synthesis of peptides ensures that cellular functions are carried out correctly, maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate exerts its effects through the protection of the amino group. The tert-butoxycarbonyl group binds to the amino group, preventing it from participating in unwanted reactions. This protection is crucial during peptide synthesis, as it allows for the selective formation of peptide bonds. The compound can be deprotected using strong acids such as trifluoroacetic acid, which removes the tert-butoxycarbonyl group and exposes the amino group for further reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Over time, the tert-butoxycarbonyl group may degrade, leading to the exposure of the amino group. This degradation can impact the accuracy of peptide synthesis and may require the use of stabilizing agents to maintain the compound’s integrity .

Dosage Effects in Animal Models

The effects of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At high doses, it may cause adverse effects such as toxicity or disruption of normal cellular functions. It is important to determine the optimal dosage to achieve the desired effects without causing harm to the animal models .

Metabolic Pathways

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl group is metabolized by these enzymes, leading to the formation of peptides and proteins. The accurate synthesis of peptides is essential for various metabolic processes, including protein synthesis and cellular signaling .

Transport and Distribution

Within cells and tissues, (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by factors such as its solubility and affinity for specific transporters. Proper transport and distribution are crucial for the compound’s effectiveness in peptide synthesis .

Subcellular Localization

The subcellular localization of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is primarily determined by its role in peptide synthesis. The compound is often localized in the cytoplasm, where it participates in the synthesis of peptides and proteins. It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. The accurate localization of the compound ensures that peptide synthesis occurs in the appropriate cellular context .

Propriétés

IUPAC Name |

methyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDACBWZNPPVOJB-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.